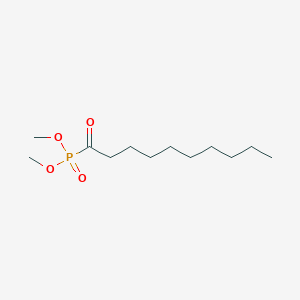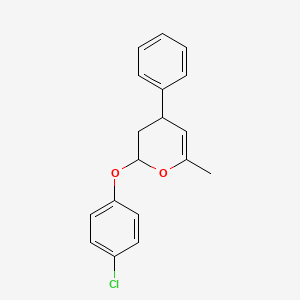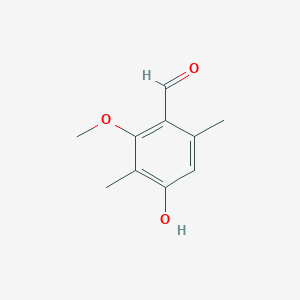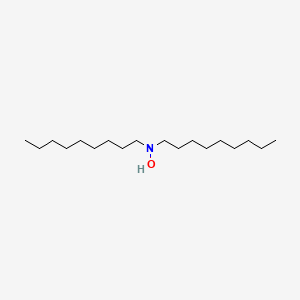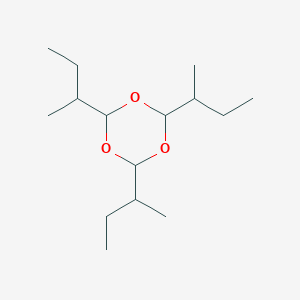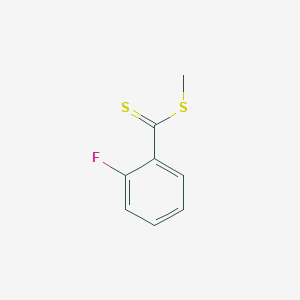![molecular formula C21H14O15 B14295785 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 124814-79-5](/img/structure/B14295785.png)
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid is a complex organic compound characterized by multiple hydroxyl and carboxyl groups This compound is notable for its intricate structure, which includes a biphenyl core with extensive hydroxylation and carboxylation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves multi-step organic synthesis. The process may start with the preparation of the biphenyl core, followed by the introduction of hydroxyl and carboxyl groups through various organic reactions such as hydroxylation and carboxylation. Specific reagents and catalysts are used to achieve the desired functionalization at precise positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes.
科学的研究の応用
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism by which 5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 8-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,9,10-tetrahydroxy-6-oxo-6H-benzo[c]chromene-1-carboxylic acid
- 2-Hydroxybenzoic acid
- Benzoic acid
Uniqueness
5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4’,5’,6,6’-pentahydroxy[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to its extensive hydroxylation and carboxylation on a biphenyl core, which imparts distinct chemical and biological properties compared to simpler carboxylic acids and phenolic compounds.
特性
CAS番号 |
124814-79-5 |
|---|---|
分子式 |
C21H14O15 |
分子量 |
506.3 g/mol |
IUPAC名 |
2-[6-carboxy-3-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,4-dihydroxyphenyl]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C21H14O15/c22-7-1-4(19(30)31)10(14(27)12(7)25)11-5(20(32)33)2-9(24)18(15(11)28)36-17-6(21(34)35)3-8(23)13(26)16(17)29/h1-3,22-29H,(H,30,31)(H,32,33)(H,34,35) |
InChIキー |
DFVVBTRVNBCCLA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)O)OC3=C(C(=C(C=C3C(=O)O)O)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
